molecular formula C9H12N2O B2848644 N-methyl-2-(methylamino)benzamide CAS No. 32212-33-2

N-methyl-2-(methylamino)benzamide

Cat. No.: B2848644
CAS No.: 32212-33-2
M. Wt: 164.208
InChI Key: FAJJQQFBCYLHHT-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)benzamide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . It is supplied for research purposes as a reference standard and chemical intermediate. Researchers can utilize this compound in various investigative applications, including method development, analytical testing, and chemical synthesis. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

N-methyl-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-10-8-6-4-3-5-7(8)9(12)11-2/h3-6,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJJQQFBCYLHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32212-33-2
Record name N-methyl-2-(methylamino)benzamide
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Synthetic Methodologies for N Methyl 2 Methylamino Benzamide

Established Synthetic Routes

Established methods provide foundational and reliable pathways for the synthesis of N-methyl-2-(methylamino)benzamide. These routes often involve sequential reactions that build the molecule in a controlled manner.

Step-wise condensation is a common strategy for constructing amide-containing molecules. In this approach, the target molecule is assembled through a sequence of reactions where molecular units are joined together, often with the elimination of a small molecule like water. For the synthesis of N-methyl-substituted benzamides, this can involve the reaction of a carboxylic acid derivative with an amine. researchgate.netresearchgate.net A typical process involves activating a carboxylic acid, such as 4-(methylamino)benzoic acid, with a reagent like thionyl chloride, followed by condensation with an appropriate amine. rsc.orgrsc.org This method allows for the controlled and rapid preparation of N-methyl benzamide (B126) structures. researchgate.netresearchgate.net

Alkylation and amidation represent a versatile two-pronged strategy for synthesizing this compound. This can involve either forming the amide bond first followed by N-methylation, or methylating a precursor amine before the amidation step. For instance, a primary amine can be converted to a secondary methylamine (B109427) via reductive methylation, which is then acylated to form the final benzamide. researchgate.net Alternatively, direct alkylation of an existing amide can be performed. evitachem.com The direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by a base like lithium diisopropylamide (LDA), has been demonstrated as a method for forming related ketone structures, indicating the feasibility of C-C bond formation adjacent to the amide group. nih.gov Another approach involves the mono-N-alkylation of a protected ethanolamine, which can be a useful intermediate strategy. chemrxiv.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, essential for the synthesis of complex amines and amides. mit.edu These methods can be applied to the synthesis of this compound by coupling an appropriate aryl halide or triflate with a source of the methylamino and N-methylamide groups. For example, palladium catalysts like Pd(OAc)₂ can be used to facilitate the cyclization of N-methyl benzamides with benzynes to yield phenanthridinone derivatives, showcasing the reactivity of N-methyl benzamides under palladium catalysis. rsc.orgnih.gov The use of specific ligands, such as DPEphos with a Pd(OAc)₂ catalyst, has proven effective in the C-N bond-forming reaction between a vinyl halide and a β-lactam nitrogen, a process that can be adapted for benzamide synthesis. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Amide Synthesis

Catalyst System Reactants Product Type Reference
Pd(OAc)₂, K₂S₂O₈ N-Methyl benzamide, benzyne Phenanthridinone rsc.orgnih.gov
Pd(OAc)₂, DPEphos Vinyl halide, β-lactam Carbapenem acs.org
Pd(0) catalyst Heterocyclic iodide, diene Nitrogen heterocycle acs.org

Nucleophilic aromatic substitution (SNAr) provides a direct route for introducing amine functionalities onto an aromatic ring, which is a key step in synthesizing precursors for this compound. This reaction typically requires an activated aromatic ring with a good leaving group (like a halogen) and a strong electron-withdrawing group. science.gov For instance, a fluoropyridine can react with various nucleophiles, including amines, to substitute the fluorine atom. acs.org A directed SNAr reaction has been discovered where ortho-iodobenzamides react specifically at the ortho position with amine nucleophiles in the presence of pyridine, without needing a strong electron-withdrawing group. rsc.org This method offers high selectivity for functionalizing the precursor ring. rsc.org The synthesis of related compounds has been achieved through SNAr by reacting a fluoro-aryl precursor with an amine like 2-(methylamino)ethanol. beilstein-journals.org

Advanced Synthetic Transformations

Modern synthetic chemistry offers advanced catalytic methods that can improve the efficiency and selectivity of this compound synthesis.

Beyond palladium, other catalytic systems are employed for the synthesis of benzamides. Copper-catalyzed Goldberg reactions, for example, are effective for the N-arylation of amides. nih.gov Using a catalyst system of CuI and 1,10-phenanthroline, 2-bromopyridine (B144113) can be coupled with N-methylbenzamide to produce the corresponding N-pyridyl benzamide in high yield. nih.gov Biocatalytic methods are also emerging as a sustainable option for amide bond formation. rsc.org Furthermore, samarium salts like Sm(NO₃)₃·6H₂O have been shown to catalyze the condensation of aminobenzamides to form N-carbamoyl-substituted benzamides. sciforum.net

Table 2: Overview of Advanced Catalytic Approaches

Catalyst Reaction Type Substrates Reference
CuI / 1,10-phenanthroline Goldberg Cross-Coupling 2-Bromopyridine, N-methylbenzamide nih.gov
Sm(NO₃)₃·6H₂O Condensation Aminobenzamide sciforum.net
McbA / A2 (enzymes) Biocatalytic Amide Synthesis Carboxylic acid, Amine rsc.org

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for synthesizing complex molecules. cnr.it These reactions are valued for their high atom and step economy and operational simplicity, making them ideal for generating diverse molecular libraries. cnr.it While specific literature detailing the direct synthesis of this compound via an MCR is not prevalent, the principles are widely applied to structurally similar benzamides and heterocycles derived from them.

One of the most notable MCRs for generating complex peptidomimetic structures is the isocyanide-based Ugi reaction. cnr.it This four-component reaction typically involves an isocyanide, an aldehyde, a primary amine, and a carboxylic acid. cnr.it By strategically selecting these components, complex benzamide derivatives can be assembled in a single step. For instance, a bifurcated MCR approach has been developed for the synthesis of polycyclic quinazolinones, where complex N-substituted benzamides are formed as key intermediates. nih.govacs.org These reactions demonstrate the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials. nih.govacs.org

The following table illustrates a representative multi-component reaction for a complex benzamide derivative, highlighting the diversity of inputs.

Table 1: Example of a Multi-component Synthesis Leading to a Complex Benzamide Scaffold

Reactant 1 (Amine) Reactant 2 (Aldehyde) Reactant 3 (Carboxylic Acid) Reactant 4 (Isocyanide) Resulting Product Type Reference
Benzylamine 2-Cyanobenzaldehyde 2-Bromobenzoic acid Cyclohexyl isocyanide N-(2-(benzylamino)-1-(2-cyanophenyl)-2-oxoethyl)-2-bromobenzamide acs.org

This table is illustrative of the MCR methodology for complex benzamides and does not represent a direct synthesis of this compound.

Green Chemistry Considerations in Synthesis (e.g., Microwave-Assisted, Solvent-Free)

In recent years, green chemistry principles have become central to the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. For the synthesis of this compound and its derivatives, microwave-assisted synthesis and solvent-free reaction conditions have emerged as prominent green alternatives. researchgate.netdntb.gov.ua

Microwave irradiation offers a significant advantage over conventional heating by enabling rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.govjetir.org Solvent-free, or neat, reactions further enhance the green credentials of a synthesis by eliminating the need for potentially toxic or environmentally harmful solvents, simplifying workup procedures, and reducing waste. researchgate.netnih.gov

Phosphotungstic acid has been identified as an effective and environmentally benign catalyst for the synthesis of 2-amino substituted carboxamides, including 2-methylamino benzamide derivatives, under microwave irradiation and solvent-free conditions. researchgate.netdntb.gov.ua This method has been successfully applied to a variety of aldehydes and ketones with ortho-amino amides, affording the desired products in excellent yields within minutes. researchgate.net

Table 2: Green Synthesis Approaches for Benzamide Derivatives

Method Catalyst Conditions Reaction Time Yield Reference
Microwave-Assisted, Solvent-Free Phosphotungstic acid Aldehyde/Ketone + o-amino amide Minutes Excellent researchgate.net
Microwave-Assisted None specified N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide + Aldehyde 2-5 min 80-92% nih.gov
Conventional (for comparison) N/A Reflux in ethanol 6-8 hours 65-80% nih.gov

Precursor Roles in Complex Molecule Synthesis

The this compound scaffold is a valuable starting point for the synthesis of more elaborate and often biologically active molecules. Its functional groups—the secondary amines and the amide linkage—provide reactive handles for further chemical modification.

This compound as a Building Block in Organic Synthesis

The utility of this compound and its close analogues as building blocks is well-established in medicinal chemistry and organic synthesis. bldpharm.comevitachem.com These structures serve as key intermediates in the assembly of compounds targeting a range of biological systems. For example, benzamide derivatives are integral to the synthesis of neuroleptic agents and compounds with potential therapeutic effects. evitachem.comacs.org

A notable example is the synthesis of PET (Positron Emission Tomography) radioligands for imaging metabotropic glutamate (B1630785) receptors (mGluR1) in the brain. The synthesis of [18F]FIMX, a promising mGluR1 radioligand, starts from a substituted benzamide core, which is elaborated through a multi-step sequence. nih.gov Similarly, the quinazoline (B50416) derivative BMS-833923, which contains a substituted benzamide moiety, is highlighted as a valuable building block in custom synthesis for drug discovery. chemshuttle.com The presence of the benzamide structure is often crucial for interaction with biological targets, frequently through hydrogen bonding. ontosight.ai

Derivatization from this compound Scaffolds

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This is a fundamental strategy in drug discovery for exploring structure-activity relationships (SAR). The this compound scaffold is amenable to various derivatization reactions.

The two amine groups and the aromatic ring present multiple sites for modification:

N-Alkylation/N-Arylation: The secondary amine groups can be further alkylated or arylated to introduce new substituents.

Acylation: The methylamino group can be acylated to form more complex amides or related structures.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo substitution reactions, allowing for the introduction of various functional groups at different positions, although the directing effects of the existing substituents must be considered.

Chemical derivatization is also a key technique used to improve the analytical properties of compounds for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net While specific derivatization studies on this compound for this purpose are not widely reported, reagents that typically react with amines, such as acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., BSTFA), could be employed to enhance its volatility and improve chromatographic separation. jfda-online.com The synthesis of complex molecules, such as the mGluR1 PET ligand [18F]FIMX, inherently involves the derivatization of a core benzamide structure, for instance, by introducing a pyrimidinyl-thiazole moiety. nih.gov

Spectroscopic and Structural Elucidation of N Methyl 2 Methylamino Benzamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within N-methyl-2-(methylamino)benzamide.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. While a definitive spectrum for this exact compound is not widely published, data from analogous structures, such as 2-(methylamino)benzamide (B1345521), N-methylbenzamide, and other N-substituted benzamides, allows for a reliable prediction of its key spectral features. nih.govnist.gov

The spectrum is expected to show distinct peaks for the two different N-H bonds. A sharp band typically appears around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine (C-NH-CH₃). The N-H stretching of the secondary amide (C(=O)NH) is also found in this region, often as a broader band due to hydrogen bonding.

The carbonyl (C=O) stretching vibration of the amide group is a prominent and intense band, typically observed in the region of 1680-1630 cm⁻¹. Its exact position can be influenced by electronic effects and hydrogen bonding. Aromatic C=C stretching vibrations from the benzene (B151609) ring usually appear as a series of bands in the 1600-1450 cm⁻¹ range.

Bending vibrations for the N-H groups (amide II band) are expected around 1550 cm⁻¹. The C-N stretching vibrations for both the amine and amide groups occur in the 1400-1200 cm⁻¹ region. Furthermore, characteristic bands for aromatic C-H out-of-plane bending can be found in the 900-690 cm⁻¹ region, which can help confirm the substitution pattern of the benzene ring.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3300 N-H Stretch Secondary Amine & Amide
3100-3000 C-H Stretch Aromatic
2950-2850 C-H Stretch Methyl (CH₃)
1680-1630 C=O Stretch Amide I
~1550 N-H Bend Amide II
1600-1450 C=C Stretch Aromatic Ring
1400-1200 C-N Stretch Amine and Amide

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary information to FTIR for the structural analysis of this compound. While often weaker than IR signals for polar functional groups, Raman spectra can provide clear signals for non-polar bonds and symmetric vibrations.

The aromatic ring vibrations are typically strong in the Raman spectrum. A characteristic "ring breathing" mode for the substituted benzene ring is expected to be prominent. Symmetrical C-H stretching vibrations of the methyl groups would also be visible. While the C=O stretch is observable, it is generally less intense than in the FTIR spectrum. Raman spectroscopy is particularly useful for identifying vibrations of the carbon skeleton and can be less affected by water interference, making it suitable for analysis in aqueous media. spectrabase.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. For this compound, distinct signals are observed for the aromatic protons, the two methyl groups, and the two N-H protons.

The aromatic protons, due to their distinct electronic environments, appear as a complex multiplet pattern in the downfield region of the spectrum. The protons on the disubstituted benzene ring typically resonate between δ 6.5 and 7.8 ppm. The N-H proton of the secondary amine group (Ar-NH) and the N-H proton of the amide group (C(=O)-NH) appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The two methyl groups (N-CH₃) are chemically distinct and appear as separate signals, typically a singlet for the amine methyl and a doublet for the amide methyl due to coupling with the adjacent N-H proton.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.41 broad singlet 1H Ar-NH
7.31 - 7.27 multiplet 2H Aromatic CH
6.65 - 6.63 doublet 1H Aromatic CH
6.57 - 6.52 multiplet 1H Aromatic CH
~6.04 broad singlet 1H C(=O)-NH
2.92 doublet 3H C(=O)-NH-CH

Data obtained in CDCl₃ at 400 MHz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The spectrum for this compound shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the amide group is the most deshielded, appearing at the lowest field (δ ~170.8 ppm). The six aromatic carbons resonate in the typical range of δ 110-155 ppm, with the carbon attached to the nitrogen (C2) being significantly upfield due to the electron-donating effect of the amino group. The two methyl carbons appear at the highest field (most shielded) region of the spectrum, typically between δ 25-30 ppm.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
170.8 C =O (Amide)
150.6 Aromatic C-N
132.9 Aromatic CH
127.3 Aromatic CH
115.5 Aromatic C-C=O
114.7 Aromatic CH
111.3 Aromatic CH
29.9 Ar-NH-C H₃

Data obtained in CDCl₃ at 101 MHz.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. columbia.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons or heteroatoms. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to delineate the substitution pattern. It would also confirm the coupling between the amide N-H proton and the protons of the N-methyl group attached to it, which is observed as a cross-peak between their respective signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2- and 3-bond) connectivity between protons and carbons. columbia.edu Key expected HMBC correlations for this compound would include:

A correlation from the protons of the amide methyl group to the carbonyl carbon (²J).

Correlations from the protons of the amine methyl group to the aromatic carbon C2 (²J).

Correlations from the amide N-H proton to the carbonyl carbon (²J) and to the aromatic carbon C1 (³J).

Correlations from the aromatic protons to their neighboring carbons, which helps in the definitive assignment of the aromatic signals in both the ¹H and ¹³C spectra. researchgate.net

These 2D NMR experiments, by piecing together the molecular fragments, provide conclusive evidence for the structure of this compound.

Table 4: List of Chemical Compounds

Compound Name
This compound
2-(methylamino)benzamide
N-methylbenzamide
N-benzyl-2-(methylamino)-benzamide
Carbon tetrachloride

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the analytical workflow for this compound, enabling the determination of its molecular weight and fragmentation patterns, which are essential for its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS is instrumental for separating the compound from complex mixtures and providing its mass spectrum. The electron ionization (EI) mass spectrum of a related compound, N-methylbenzamide, is available in the NIST WebBook, showcasing characteristic fragmentation patterns that aid in structural elucidation. nist.gov While specific GC-MS data for this compound is not detailed in the provided results, the general methodology is widely applied in the analysis of similar benzamide (B126) derivatives. cfsre.orgresearchgate.net For instance, GC-MS has been successfully used to identify various aminoindane isomers after derivatization, a technique that enhances chromatographic separation and provides more selective analysis. researchgate.net

Table 1: GC-MS Parameters for Analysis of Related Amide Compounds

Parameter Value
Instrument Agilent 5975 Series GC/MSD System cfsre.org
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) cfsre.org
Carrier Gas Helium (Flow: 1 mL/min) cfsre.org
Injection Port Temp. 265 °C cfsre.org
Transfer Line Temp. 300 °C cfsre.org
MS Source Temp. 230 °C cfsre.org
MS Quad Temp. 150 °C cfsre.org
Oven Program 60 °C for 0.5 min, 35 °C/min to 340 °C for 6.5 min cfsre.org

Note: This table represents typical parameters used for related compounds and illustrates the experimental setup for GC-MS analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, HRMS would provide an exact mass measurement, which helps to confirm its elemental composition. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different molecular formulas. Recent studies on related chalcone (B49325) derivatives have utilized HRMS to establish their molecular weights, which were found to be consistent with their molecular formulae. d-nb.info For example, high-resolution ESI-MS can verify molecular ion peaks, such as the [M+H]⁺ ion.

Table 2: Calculated Properties of 2-(Methylamino)benzamide

Property Value Source
Molecular Formula C₈H₁₀N₂O PubChem nih.gov
Molecular Weight 150.18 g/mol PubChem nih.gov
Exact Mass 150.079312947 Da PubChem nih.gov

Note: This data is for the closely related compound 2-(Methylamino)benzamide and is provided for illustrative purposes.

X-ray Crystallography for Solid-State Structure

Single crystal X-ray diffraction (SCXRD) analysis of this compound would involve irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined. While specific SCXRD data for this compound was not found, the general procedure involves mounting a crystal on a diffractometer and collecting data, often at low temperatures to reduce thermal vibrations. uni-mainz.de The structure is then solved and refined to yield a detailed molecular model. For example, the crystal structure of a related benzamide derivative was determined using SCXRD at 100 K, revealing two molecules in the asymmetric unit. nih.gov

The solid-state conformation of this compound and its intermolecular interactions are key features revealed by X-ray crystallography. The analysis would detail the rotational angles of the methyl and methylamino groups relative to the benzamide core. A crucial aspect of the crystal structure is the presence of hydrogen bonds. In benzamide and its derivatives, N-H···O hydrogen bonds are common and play a significant role in stabilizing the crystal structure. esrf.frresearchgate.net The presence of both a hydrogen bond donor (the N-H of the methylamino group and the amide N-H) and acceptors (the carbonyl oxygen and the nitrogen of the methylamino group) in this compound suggests the potential for a network of intermolecular hydrogen bonds. The study of related partially N-methylated aromatic copolyamides has shown that the incorporation of N-methyl amide linkages can suppress hydrogen bonding and affect the packing of polymer chains. researchgate.net

The arrangement of molecules in the crystal, known as crystal packing, is dictated by various intermolecular forces, including hydrogen bonding and van der Waals interactions. The study of crystal packing provides insight into the formation of supramolecular assemblies. mdpi.com In the case of this compound, the interplay of hydrogen bonds and other non-covalent interactions would lead to a specific three-dimensional architecture. rsc.orgresearchgate.net The analysis of the crystal structure of metastable benzamide, for instance, revealed that polymorphism can arise from disorder in one of the independent molecules in the unit cell, highlighting the delicate balance of forces that govern crystal formation. esrf.fr Understanding the supramolecular assembly is important as it can influence the physical properties of the solid material.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-methylbenzamide
2-(Methylamino)benzamide
4,5-methylenedioxy-2-aminoindane

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the elements present, which can then be compared against the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in the structural elucidation of a newly synthesized or isolated compound, serving as a primary verification of its atomic makeup and purity. For this compound, with the determined molecular formula of C₉H₁₂N₂O, elemental analysis provides a quantitative measure of its carbon, hydrogen, and nitrogen content.

Detailed Research Findings

The theoretical elemental composition of this compound can be calculated from its molecular formula (C₉H₁₂N₂O) and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The total molecular weight of the compound is 164.20 g/mol .

The theoretical percentages are as follows:

Carbon (C): (9 * 12.01 / 164.20) * 100% = 65.83%

Hydrogen (H): (12 * 1.008 / 164.20) * 100% = 7.37%

Nitrogen (N): (2 * 14.01 / 164.20) * 100% = 17.06%

A comprehensive search of the scientific literature did not yield specific experimental values for the elemental analysis of this compound. Typically, in the characterization of a synthesized compound, experimental results from CHN analysis (an instrumental technique for determining carbon, hydrogen, and nitrogen content) would be presented. These experimental values are expected to be in close agreement with the calculated theoretical percentages, generally within a ±0.4% deviation, to confirm the compound's identity and purity. The absence of such published data for this specific compound highlights a gap in the available analytical information.

The following interactive table summarizes the theoretical elemental composition of this compound.

ElementSymbolTheoretical Percentage (%)
CarbonC65.83
HydrogenH7.37
NitrogenN17.06
OxygenO9.74

Theoretical and Computational Chemistry Studies on N Methyl 2 Methylamino Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic behavior of N-methyl-2-(methylamino)benzamide. These methods provide a framework for investigating its structure and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For benzamide (B126) derivatives, DFT calculations can elucidate reaction mechanisms, determine energy barriers, and characterize intermediates. In the context of this compound, DFT would be instrumental in studying how the ortho-methylamino substituent influences the electronic environment of the benzamide core.

DFT has been successfully applied to study the ruthenium-catalyzed N-methylbenzamide-directed 1,4-addition of the ortho C-H bond to maleimide (B117702), revealing a plausible catalytic cycle involving C-H activation, maleimide insertion, and protonation. rsc.org Such studies underscore the power of DFT in predicting and understanding reaction pathways. For this compound, DFT calculations could predict how the electronic nature of the methylamino group affects the reactivity of the aromatic ring and the amide functionality.

Computational studies on related amino-substituted benzamide derivatives have demonstrated that DFT can interpret antioxidant properties, showing the positive influence of electron-donating groups. acs.org This suggests that the electron-donating methylamino group in this compound would likely enhance certain reactive properties.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for studying electronic structures. For molecules like N-methylbenzamide, second-order Møller-Plesset perturbation theory (MP2) has been employed to analyze the rotational potential energy surface of the C(sp²)-C(aryl) bond.

These calculations, in conjunction with Lanthanide-Induced-Shift (LIS) NMR, have supported specific conformational preferences in N-methylbenzamide, showing good agreement for geometries where the CO/phenyl torsional angle is approximately 25°. For this compound, ab initio calculations would be crucial for accurately determining the conformational preferences arising from the interaction between the N-methylamide and the ortho-methylamino groups. Studies on ortho-substituted arylamides have utilized ab initio molecular orbital theory to investigate intramolecular hydrogen bonding, which is highly relevant to the structure of this compound. acs.org

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional arrangements of atoms in this compound and understanding how these conformations relate to the molecule's stability and function.

The different spatial arrangements of a molecule that can be interconverted by rotation about single bonds are known as conformations. libretexts.org For this compound, key rotations would occur around the C(aryl)-C(amide) bond and the C(aryl)-N(amino) bond.

Computational studies on N-methylbenzamide have shown that the phenyl ring is rotated out of the plane of the amide group in its minimum energy conformation. acs.org The degree of this rotation, described by the C1-C2-C3-O4 dihedral angle, has been calculated using various levels of theory, as shown in the table below. This deviation from planarity is a result of steric repulsion between the ortho hydrogen atoms of the benzene (B151609) ring and the atoms of the amide group. acs.org In this compound, the presence of the ortho-methylamino group would introduce additional steric and electronic interactions, likely leading to a more complex conformational landscape.

Level of TheoryC1-C2-C3-O4 Dihedral Angle (Φ) in N-methylbenzamide
SVWN/DZVP2/A216.3°
BLYP/DZVP2/A228.6°
MP2/DZP28.3°

Data synthesized from studies on N-methylbenzamide. acs.org

The stability of different conformers of this compound is determined by a balance of intramolecular interactions, including hydrogen bonding and steric repulsion. A significant feature in this molecule is the potential for an intramolecular hydrogen bond between the hydrogen of the ortho-methylamino group (N-H) and the carbonyl oxygen of the amide group (C=O).

Studies on ortho-substituted arylamides have shown that intramolecular hydrogen bonds can significantly influence conformational preferences. acs.org In a related compound, 2-hydroxybenzamide, a strong intramolecular hydrogen bond is formed between the hydroxyl proton and the carbonyl oxygen. acs.org For this compound, a similar N-H···O=C hydrogen bond is expected, which would favor a planar arrangement of the six-membered ring formed by this interaction. This interaction would compete with the steric repulsion between the two methyl groups.

The table below presents typical bond lengths for related benzamide structures, providing a basis for what might be expected in this compound upon detailed computational analysis.

BondTypical Bond Length (Å) in Related Benzamides
C=O~1.23 - 1.25
C-N (amide)~1.34 - 1.36
C(aryl)-C(amide)~1.49 - 1.51
C(aryl)-N(amino)~1.37 - 1.40

Data synthesized from general chemical principles and studies on similar compounds.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides various descriptors to quantify this reactivity. For this compound, these descriptors can help predict how it will behave in chemical reactions.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Computational studies on other benzamide derivatives have used these descriptors to correlate with observed biological or chemical activity. bohrium.com For instance, the molecular electrostatic potential (MEP) map can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack, and regions of positive potential around the N-H protons, indicating their acidic character.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netconicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, particularly the nitrogen atoms and the aromatic ring, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be distributed over the benzamide portion of the molecule, specifically the carbonyl group (C=O), which serves as the electron-accepting site.

While specific computational values for this compound are not detailed in the provided search results, the table below illustrates typical FMO data obtained for similar benzamide derivatives using DFT calculations. These values help in understanding the electronic behavior and reactivity patterns.

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzamide Derivative This table presents representative data for analogous compounds to illustrate the typical output of FMO analysis.

ParameterEnergy (eV)Significance
EHOMO-6.25Indicates electron-donating ability.
ELUMO-1.80Indicates electron-accepting ability.
Energy Gap (ΔE)4.45Reflects chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It allows for the prediction of reactive sites for both electrophilic and nucleophilic attacks. In an MEP map, different colors represent varying electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. nih.govresearchgate.net

For this compound, an MEP map would highlight:

Negative Potential (Red/Yellow): This region would be concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O), identifying it as the primary site for interaction with electrophiles or for forming hydrogen bonds as an acceptor. nih.gov

Positive Potential (Blue): These areas would be located around the hydrogen atoms of the amide (N-H) and the secondary amine (N-H) groups. These sites are the most likely to be involved in hydrogen bond donation and are susceptible to attack by nucleophiles. researchgate.net

The MEP analysis thus provides a clear, visual guide to the molecule's reactivity and its potential intermolecular interactions. nih.govresearchgate.net

Spectroscopic Property Prediction and Correlation

Computational chemistry offers powerful methods for predicting spectroscopic data, which can then be correlated with experimental results to confirm molecular structures and assign spectral features with high confidence.

Theoretical Prediction of Vibrational Spectra

Theoretical calculations, typically using DFT methods like B3LYP, can accurately predict the vibrational frequencies of a molecule. scispace.com These computed frequencies, corresponding to infrared (IR) and Raman spectra, are invaluable for assigning specific vibrational modes (stretches, bends, torsions) to the observed experimental bands. scispace.comeurjchem.com A detailed assignment is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific vibrational mode. researchgate.net

For this compound, key vibrational modes of interest would include the N-H stretches of the amine and amide groups, the C=O stretch of the amide, and the various C-N and aromatic C-C stretching frequencies. The table below shows a hypothetical comparison between experimental and theoretically calculated vibrational frequencies for key functional groups of the molecule.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for this compound This table is a representative example to illustrate the correlation between experimental and theoretical vibrational data.

Vibrational ModeExpected Experimental Frequency (cm-1)Hypothetical Calculated Frequency (cm-1)Assignment
N-H Stretch (Amine)~34003405Stretching of the secondary amine N-H bond.
N-H Stretch (Amide)~33003310Stretching of the amide N-H bond.
C=O Stretch (Amide I)~16401645Stretching of the carbonyl group.
N-H Bend (Amide II)~15401535Bending of the amide N-H bond.
C-N Stretch~12401238Stretching of the carbon-nitrogen bonds.

Computational NMR Chemical Shift Calculation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, is a highly accurate tool for structural elucidation. mdpi.com By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure and comparing them to experimental data, chemists can confidently confirm or revise molecular assignments. A strong linear correlation between the calculated and experimental shifts serves as robust evidence for the correct structure. mdpi.com

Experimental ¹³C NMR data for this compound has been reported in the literature. beilstein-journals.org A computational study would aim to reproduce these values. The following table presents the known experimental ¹³C NMR chemical shifts alongside a column for hypothetical calculated values to demonstrate how such a correlation is performed.

Table 3: Comparison of Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for this compound Experimental data sourced from literature. beilstein-journals.org Calculated values are illustrative.

Carbon AtomExperimental δ (ppm) beilstein-journals.orgHypothetical Calculated δ (ppm)
C=O170.8171.2
C (aromatic, C-N)150.6150.9
C-H (aromatic)132.9133.1
C-H (aromatic)127.3127.5
C (aromatic, C-C=O)115.5115.3
C-H (aromatic)114.7114.9
C-H (aromatic)111.3111.6
CH3 (amine)29.930.1
CH3 (amide)26.726.9

Chemical Reactivity and Mechanistic Investigations of N Methyl 2 Methylamino Benzamide

Reaction Pathways and Transformation Mechanisms

Nucleophilic and Electrophilic Reactivity

The reactivity of N-methyl-2-(methylamino)benzamide is influenced by the interplay of its functional groups. The presence of nitrogen and oxygen atoms with lone pairs of electrons makes the molecule susceptible to both nucleophilic and electrophilic attack.

The amide group itself can undergo nucleophilic acyl substitution, a fundamental reaction for amides. researchgate.net In this process, a nucleophile attacks the carbonyl carbon of the amide. The outcome of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, organometallic reagents like organolithium compounds can react with benzamides to yield ketones. researchgate.net

The aromatic ring, activated by the electron-donating methylamino group, is prone to electrophilic aromatic substitution. lumenlearning.com The methylamino group directs incoming electrophiles primarily to the ortho and para positions relative to itself. The inductive effect of substituents on the benzene (B151609) ring plays a crucial role in its reactivity towards electrophiles. Electron-donating groups increase the nucleophilicity of the ring, making it more reactive, while electron-withdrawing groups have the opposite effect. lumenlearning.com

Amide Bond Transformations

The amide bond in this compound can undergo several transformations, including hydrolysis, reduction, and transamidation.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis to yield 2-(methylamino)benzoic acid and methylamine (B109427). evitachem.com

Reduction: The amide can be reduced to the corresponding amine, N-methyl-2-(methylamino)benzylamine, using strong reducing agents like lithium aluminum hydride. evitachem.com

Transamidation: The amide bond can be exchanged with another amine in a process called transamidation. This reaction can be catalyzed by various reagents, including hydroxylamine (B1172632) hydrochloride. researchgate.net

Role of Functional Groups in Chemical Reactivity

Reactivity of the Benzamide (B126) Moiety

The benzamide moiety is central to the chemical reactivity of this compound. The carbonyl group of the amide is electrophilic and can be attacked by nucleophiles. The stability and reactivity of the amide bond are influenced by resonance, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl group.

The reactivity of the benzamide can be modulated by substituents on the benzene ring. For example, the presence of an amino group at the 5-position, as in 5-amino-N-cyclopropyl-2-(methylamino)benzamide, can influence its electronic properties and reactivity.

Influence of Methylamino Substituents

The two methylamino groups in this compound significantly influence its reactivity. The methylamino group attached to the benzene ring is an activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to electrophilic attack. lumenlearning.com This is due to the electron-donating resonance effect of the nitrogen lone pair.

The N-methyl group on the amide nitrogen also affects the molecule's properties. It can introduce steric hindrance around the carbonyl group, which may influence the rate and selectivity of reactions at this site.

Cyclization and Rearrangement Reactions

This compound and its derivatives can participate in cyclization and rearrangement reactions to form various heterocyclic structures.

For instance, this compound can undergo cyclization with aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones. In a documented reaction, this compound reacted with benzaldehyde (B42025) to yield 1,3-dimethyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one. beilstein-journals.org Similarly, reactions with other aldehydes like 4-fluorobenzaldehyde (B137897) and 2,6-dichlorobenzaldehyde (B137635) also produced the corresponding dihydroquinazolinone derivatives. beilstein-journals.org

Derivatives of 2-(alkylamino)-N-phenylbenzamides have been shown to undergo radical cyclization to produce dibenzo[b,h] beilstein-journals.orgnaphthyridine derivatives. scirp.org Furthermore, N-(3-chloropropyl)-2-methylaminobenzamides can be treated with phosphorus trichloride (B1173362) and then undergo intramolecular cyclization to form tricyclic γ-phosphonolactams. beilstein-journals.org

Rearrangement reactions are also possible for benzamide derivatives. While not specifically detailed for the title compound, related benzamides can undergo rearrangements like the Hofmann rearrangement, where a primary amide is converted to a primary amine with one less carbon atom. tmv.ac.in Another example is the Beckmann rearrangement of oximes derived from ketones, which yields amides. masterorganicchemistry.com

Synthetic Applications and Catalytic Roles of N Methyl 2 Methylamino Benzamide

N-methyl-2-(methylamino)benzamide as a Reagent in Organic Synthesis

In organic synthesis, this compound serves as a valuable reagent and precursor for the construction of more complex molecular architectures, particularly heterocyclic compounds. The arrangement of its functional groups allows it to participate in intramolecular cyclization reactions.

Detailed Research Findings: Research has shown that derivatives of 2-(methylamino)benzamide (B1345521) can act as precursors for synthesizing quinazolinone structures. For instance, the related compound N-benzyl-2-(methylamino)benzamide can be converted into 1-methyl-3-phenylquinazolin-4(1H)-one. thieme-connect.de This type of transformation suggests that this compound could similarly serve as a key reagent for creating substituted quinazolinones, which are important scaffolds in medicinal chemistry. The synthesis generally involves the reaction of the amino groups with a suitable carbon source to form the heterocyclic ring.

The compound and its close analogues are also used as starting materials in multi-step syntheses. For example, the synthesis of trans-N-[2-(methylamino)cyclohexyl]benzamides, which possess specific pharmacological properties, involves benzamide (B126) precursors. nih.gov Furthermore, N-methyl-N-(pyridin-2-yl)benzamide has been used as a precursor for palladium-mediated C(sp3)-H bond activation to produce a range of substituted benzamides. researchgate.net While these examples involve related structures, they highlight the utility of the benzamide framework, present in this compound, as a foundational element in synthetic chemistry.

Catalytic Applications in Organic Reactions

The inherent structural features of this compound, specifically the presence of nitrogen atoms that can act as Lewis bases, suggest its potential for use in catalysis.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org Compounds containing amine and amide functionalities are prominent in this field. While specific studies detailing this compound as an organocatalyst are not widespread, its structure is analogous to other molecules used in catalysis. For example, chiral phosphoramides, which are also amide derivatives, have been successfully used as organocatalysts in stereoselective reactions. mdpi.com The nitrogen atoms in this compound could potentially activate substrates through hydrogen bonding or by acting as a Lewis base, but this remains an area for further exploration.

In metal-catalyzed reactions, organic molecules known as ligands bind to a central metal atom, modifying its reactivity and selectivity. The nitrogen atoms in this compound make it a potential bidentate ligand, capable of coordinating with a metal center through both the amino and amide groups.

Detailed Research Findings: The utility of benzamide derivatives as ligands is well-established. Transition metal chelates involving N-pyrimidino benzamide-2-carboxylic acid have been synthesized and characterized, demonstrating the coordinating ability of the benzamide motif. nih.gov Similarly, N-(2-pyridyl)benzamides have been used to create binuclear nickel(II) complexes that are active in catalysis. researchgate.net

A study on (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides, which share the N-methylamino-amide feature, showed that these compounds can form complexes with Copper(I) to catalyze allylic oxidation reactions. researchgate.net This precedent suggests that this compound could likewise form stable and catalytically active complexes with various transition metals, including ruthenium, rhodium, palladium, and copper, which are often used in cross-coupling and oxidation reactions. aablocks.comsemanticscholar.org However, specific applications of this compound as a ligand in major catalytic processes require further investigation.

Advanced Material Science Applications

The properties of this compound also indicate its potential for use in the development of advanced materials.

Benzamide-containing molecules can be incorporated into polymers to create materials with enhanced properties. While direct polymerization of this compound is not extensively documented, related isomers and derivatives have shown significant promise in this area.

Detailed Research Findings: Monodisperse aromatic poly(N-methyl benzamide) segments, derived from the isomer 4-(N-methylamino)benzoic acid, have been used as the hard segment in the synthesis of segmented block copolymers with poly(propylene oxide). researchgate.netresearchgate.net These copolymers exhibit clear phase segregation and possess tensile moduli and elongation properties that are dependent on the fraction of the hard benzamide segment. researchgate.netrsc.org

Additionally, N-methyl-N-pyridyl benzamide derivatives have been developed as thermal latent curing agents for epoxy resins. acs.org These agents remain stable at room temperature, extending the pot life of the resin, but become active at higher temperatures to initiate the curing process efficiently. acs.org This application of a related benzamide suggests that this compound could potentially be explored for similar roles in creating high-performance thermosetting polymers and composites.

The inclusion of benzamide structures into a polymer matrix can significantly alter the material's physical characteristics. The rigid aromatic ring and the potential for intermolecular interactions via the amide group can enhance thermal stability and mechanical strength. chemicalbook.com

In the case of poly(MABx–x-b-PPOy) copolymers, the N-methylated aromatic benzamide segments act as a hard domain, influencing the mechanical properties of the resulting films. researchgate.net The tensile modulus and elongation at break of these materials could be tuned by varying the length and fraction of the benzamide block, ranging from 3.3 to 32.5 MPa and 150% to 540%, respectively. rsc.org The incorporation of such N-methylated benzamide units also confers excellent thermal stability. researchgate.net Although these findings relate to a polymer derived from an isomer, they strongly suggest that this compound, if incorporated into a polymer backbone, could be a valuable component for modifying and improving the physical properties of advanced materials.

Analytical Methodologies for N Methyl 2 Methylamino Benzamide Non Clinical Focus

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating N-methyl-2-(methylamino)benzamide from impurities or other components in a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods used.

HPLC is a versatile and widely used technique for the analysis of benzamide (B126) derivatives. wjbphs.com It offers high resolution and sensitivity for both qualitative and quantitative analysis. Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve adequate separation from any potential impurities.

Reverse-phase HPLC is the most common mode used for compounds of this type. A C18 column is often the first choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like this compound. The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comnih.govtandfonline.com Gradient elution, where the proportion of the organic modifier is increased during the run, is often employed to ensure the timely elution of all components with good peak shape. UV detection is suitable as the benzamide structure contains a chromophore that absorbs UV light, typically monitored at wavelengths such as 254 nm. nih.govtandfonline.comresearchgate.net

A typical HPLC method for the analysis of this compound is summarized in the table below.

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 254 nm

| Injection Volume | 10 µL |

Gas chromatography is another powerful technique for assessing the purity of volatile and thermally stable compounds. google.com For a compound like this compound, direct GC analysis may be possible, but derivatization is often considered to improve its volatility and chromatographic performance. jfda-online.com Silylation, for example, can be used to replace the active hydrogens on the amide and amine groups, reducing polarity and improving peak shape. jfda-online.com

The choice of column is critical in GC. A mid-polarity column, such as one with a phenyl-substituted stationary phase (e.g., 5% phenyl-polysiloxane), is often suitable for analyzing compounds of this nature. cfsre.org The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (like helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides structural information, aiding in the identification of unknown impurities. cfsre.orgunl.edu

Table 2: Example GC Method Parameters for this compound Purity Analysis

Parameter Condition
Column ZB-35HT (or equivalent), 15 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 150 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

| Mass Range | 40-450 amu |

Spectroscopic Quantification Methods

Spectroscopic methods are essential for the quantitative analysis of this compound, providing information on its concentration and absolute purity.

UV-Vis spectrophotometry is a straightforward and rapid method for determining the concentration of this compound in a solution, provided it is the only component that absorbs at the selected wavelength. The aromatic ring and carbonyl group in the molecule constitute a chromophoric system that absorbs UV radiation. okayama-u.ac.jp A UV-Vis spectrum of the compound would be recorded to identify the wavelength of maximum absorbance (λmax). For benzamide structures, this is often in the range of 230-300 nm. okayama-u.ac.jpoup.com

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. This method is valuable for routine concentration checks due to its simplicity and speed.

Table 3: Example Data for UV-Vis Concentration Determination

Standard Concentration (µg/mL) Absorbance at λmax (e.g., 238 nm oup.com)
2.0 0.152
4.0 0.305
6.0 0.448
8.0 0.601
10.0 0.753

| Unknown Sample | 0.520 |

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct determination of the purity of a substance without the need for a specific reference standard of the analyte. resolvemass.ca The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. bwise.krfujifilm.com

In a typical qNMR experiment, a precisely weighed amount of the sample is dissolved in a deuterated solvent along with a precisely weighed amount of a stable, high-purity internal standard (calibrant) that has a known structure and purity. ox.ac.uk The signals of the analyte and the internal standard must be well-resolved in the ¹H NMR spectrum. By comparing the integral of a specific, non-overlapping signal from this compound with the integral of a signal from the internal standard, the molar ratio of the two compounds can be calculated. Knowing the masses and molecular weights of the sample and the standard, the absolute purity of the analyte can be determined with high accuracy. usp.org

The purity (P) of the sample is calculated using the following equation usp.org:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral area of the signal

N = Number of protons giving rise to the signal

MW = Molecular weight

m = Mass

P = Purity of the standard

Table 4: Example Parameters for a qNMR Purity Assay

Parameter Value
Analyte This compound
Internal Standard Dimethyl sulfone
Analyte Mass (m_analyte) 3.20 mg
Standard Mass (m_std) 0.228 mg
Analyte Signal Integral (I_analyte) 99.37
Standard Signal Integral (I_std) 132.68
Analyte Protons (N_analyte) 1
Standard Protons (N_std) 6
Analyte MW (MW_analyte) 164.21 g/mol
Standard MW (MW_std) 94.13 g/mol

| Standard Purity (P_std) | 99.4% |

Purity Assessment and Impurity Profiling

Purity assessment is a critical aspect of chemical analysis, and for this compound, it involves a combination of the techniques described above. Impurity profiling is the identification and quantification of all potential impurities present in the substance.

Chromatographic techniques like HPLC and GC are the primary tools for impurity profiling. google.com They separate impurities from the main compound, and each impurity appears as a separate peak in the chromatogram. The area of each impurity peak relative to the area of the main peak can be used to estimate the level of each impurity, often expressed as an area percentage.

Spectroscopic methods provide complementary information. While qNMR gives a value for the absolute purity of the main compound, it does not typically identify the impurities unless they are present in significant quantities and have well-defined signals. resolvemass.caresearchgate.net Mass spectrometry, especially when coupled with a separation technique like GC-MS or LC-MS, is indispensable for the structural elucidation of unknown impurities. researchgate.net By determining the molecular weight and fragmentation pattern of an impurity, its structure can often be proposed or confirmed.

Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products. For example, related structures could include compounds formed from incomplete methylation or side reactions.

Table 5: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 5653-53-2 C₉H₁₂N₂O
Acetonitrile 75-05-8 C₂H₃N
Benzamide, 2,2'-dithiobis[N-methyl- 2527-58-4 C₁₆H₁₆N₂O₂S₂
Dimethyl sulfone 67-71-0 C₂H₆O₂S
Formic Acid 64-18-6 CH₂O₂
Methanol 67-56-1 CH₄O
4-nitrobenzoic acid 62-23-7 C₇H₅NO₄
Triethylamine 121-44-8 C₆H₁₅N
This compound hydrochloride 1093177-80-6 C₉H₁₃ClN₂O
5-chloro-N-methyl-2-(methylamino)benzamide 120518-99-8 C₉H₁₁ClN₂O
2-(Methylamino)benzamide (B1345521) 7505-81-9 C₈H₁₀N₂O
N-Isopropyl-2-(methylamino)benzamide 171669-79-1 C₁₁H₁₆N₂O
2-(Methylamino)-N-phenylbenzamide 30541-69-0 C₁₄H₁₄N₂O
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide 1373232-35-1 C₁₅H₁₅ClN₂O₂
Benzyl-methyl(2-(methylamino)ethyl)carbamate Not Available C₁₂H₁₈N₂O₂
N-Methyl-N-(2-(methylamino)ethyl)hexanamide Not Available C₁₀H₂₂N₂O
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-N-methyl-2-(methylamino)benzamide Not Available C₂₂H₂₀F₃N₅O₂S
N-Methyl U-47931E 75570-38-6 C₁₆H₂₃BrN₂O
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide Not Available C₁₅H₁₅N₃OS
6-(N-Methylanilino)-2-methylthiopyrimidin-4(3H)-one 60759-38-8 C₁₂H₁₃N₃OS
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide 1333126-80-9 C₂₃H₂₂ClN₅O₂

Q & A

Q. What are the common synthetic pathways for preparing N-methyl-2-(methylamino)benzamide and its derivatives?

The synthesis often involves coupling reactions or anhydride-based routes. For example:

  • DCC-mediated coupling : Reacting 2-(methylamino)benzoic acid with ethylenediamine in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond .
  • N-Methylisatoic anhydride route : Condensation of p-aminoacetophenone with N-methylisatoic anhydride in glacial acetic acid at 100°C yields intermediates like N-(4-acetylphenyl)-2-(methylamino)benzamide .
  • Microwave-assisted synthesis : Used for derivatives like N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide, involving TLC for purity checks and NMR/IR for structural confirmation .

Key Reaction Conditions :

Reagent/CatalystTemperatureTimeYieldCharacterization Methods
DCCRoom temp1–3 h70–85%NMR, IR, Mass Spec
Glacial Acetic Acid100°COvernight~80%Melting point, HPLC

Q. How is structural characterization performed for this compound derivatives?

  • X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures, especially for high-resolution or twinned data .
  • Spectroscopic methods :
  • NMR : Distinguishes substituents (e.g., methylamino vs. aminoethyl groups) via chemical shifts .
  • IR : Confirms amide bonds (C=O stretch ~1650 cm⁻¹) and other functional groups .
    • Mass spectrometry : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What catalytic strategies enable C–H functionalization of benzamide derivatives?

Transition-metal catalysis is critical for regioselective modifications:

  • Ruthenium(II)-catalyzed C–H hydroarylation : Demonstrated in the synthesis of N-Methyl-2-(3-oxobutyl)benzamide via reaction with methyl vinyl ketone (80% yield) .
  • Cobalt-catalyzed coupling : Ligand-controlled pathways (e.g., phosphine vs. nitrogen ligands) determine product selectivity in reactions with alkynes, yielding alkenylated or annulated products .

Mechanistic Insights :

  • Ruthenium catalysts activate ortho C–H bonds via a cyclometalated intermediate .
  • Cobalt systems leverage monodentate coordination for dual reactivity (alkenylation vs. annulation) .

Q. How do structural modifications influence biological activity in benzamide derivatives?

  • Aminoethyl vs. methylamino groups : The aminoethyl group in N-(2-aminoethyl)-2-(methylamino)benzamide enhances solubility and receptor-binding affinity compared to 2-(methylamino)benzamide .
  • Substituent effects :
  • 4-(Acetylamino)-5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide inhibits cancer cell proliferation via enzyme inhibition (e.g., tyrosine kinases) .

  • N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide exhibits neuroleptic activity due to its benzothiazole and pyridine moieties .

    Structure-Activity Relationship (SAR) Table :

    DerivativeKey SubstituentBiological ActivityReference
    N-(2-aminoethyl)-2-(methylamino)benzamideAminoethyl, methylaminoLigand binding studies
    4-(Acetylamino)-5-chloro-...benzamideBenzothiazole, chloroAnticancer enzyme inhibition

Q. How can contradictory data in catalytic reaction yields be resolved?

Discrepancies often arise from:

  • Ligand choice : Phosphine ligands in cobalt catalysis favor alkenylation, while nitrogen ligands promote annulation .
  • Reaction scale : Microwave-assisted synthesis improves reproducibility in small-scale reactions (e.g., 0.5 mmol scale in ).
  • Purification methods : Column chromatography (e.g., n-hexane/EtOAc gradients) ensures high purity (>95%) for accurate biological assays .

Methodological Guidance

  • Experimental Design : Prioritize coupling agents (DCC, EDC) for amide bond formation in inert atmospheres to avoid hydrolysis .
  • Data Interpretation : Use SHELX for crystallographic refinement and Gaussian models for theoretical studies (e.g., DFT calculations for reaction mechanisms) .
  • Ethical Compliance : Adhere to in-vitro use guidelines; derivatives are not FDA-approved for therapeutic applications .

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